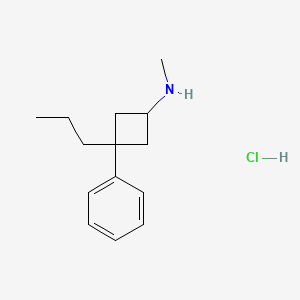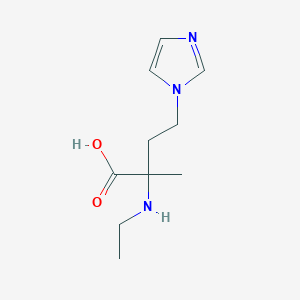
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features both an imidazole ring and an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the ethylamino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation and amination steps introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions.
化学反応の分析
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring and ethylamino group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- 2-(Propylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- 2-(Butylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
Uniqueness
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to the specific combination of the ethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-12-10(2,9(14)15)4-6-13-7-5-11-8-13/h5,7-8,12H,3-4,6H2,1-2H3,(H,14,15) |
InChIキー |
MCEHENHOFUQEEG-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(CCN1C=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


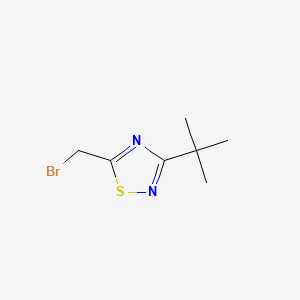


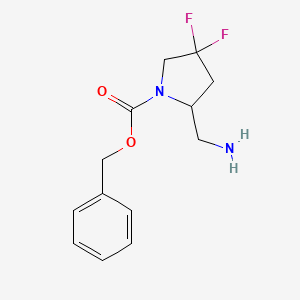


![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
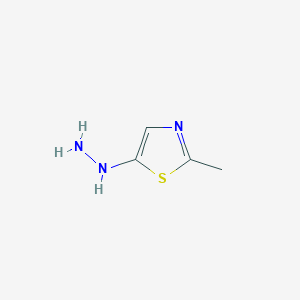
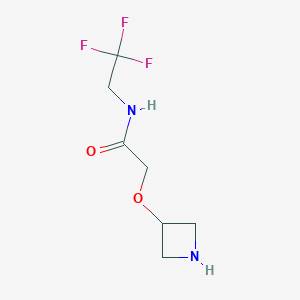
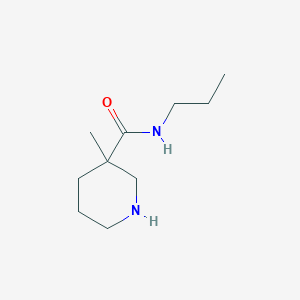
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
